4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole
CAS No.: 1250379-75-9
Cat. No.: VC8222824
Molecular Formula: C11H11BrN2
Molecular Weight: 251.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1250379-75-9 |
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Molecular Formula | C11H11BrN2 |
Molecular Weight | 251.12 g/mol |
IUPAC Name | 4-bromo-5-(3,4-dimethylphenyl)-1H-pyrazole |
Standard InChI | InChI=1S/C11H11BrN2/c1-7-3-4-9(5-8(7)2)11-10(12)6-13-14-11/h3-6H,1-2H3,(H,13,14) |
Standard InChI Key | JLFDEEFLXIXBIZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C2=C(C=NN2)Br)C |
Canonical SMILES | CC1=C(C=C(C=C1)C2=C(C=NN2)Br)C |
Introduction
Synthesis and Characterization
Synthetic Routes
The synthesis of 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole can be achieved via a one-pot, solvent-free protocol adapted from methodologies developed for related 4-bromopyrazoles . The general pathway involves:
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Cyclocondensation: Reaction of a 1,3-diketone (e.g., 3-(3,4-dimethylphenyl)pentane-2,4-dione) with an arylhydrazine (e.g., hydrazine hydrate) in the presence of silica gel-supported sulfuric acid (HSO/SiO) to form the pyrazole intermediate.
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Bromination: Treatment of the intermediate with N-bromosaccharin (NBSac) under solvent-free conditions, yielding the 4-bromo derivative .
This method, optimized for regioselectivity, achieves yields exceeding 90% within 15 minutes at room temperature (Table 1) .
Table 1: Synthesis Conditions for 4-Bromo-3-(3,4-dimethylphenyl)-1H-pyrazole
Reactant | Catalyst | Brominating Agent | Time (min) | Yield (%) |
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3-(3,4-Dimethylphenyl)pentane-2,4-dione | HSO/SiO | NBSac | 15 | 90–95 |
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): H NMR spectra of analogous bromopyrazoles show distinct signals for aromatic protons (δ 6.5–7.2 ppm) and methyl groups (δ 2.2–2.4 ppm) .
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Infrared Spectroscopy (IR): Stretching vibrations for C-Br bonds appear near 550–600 cm, while N-H stretches are observed at 3400–3500 cm .
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Mass Spectrometry (MS): Molecular ion peaks align with the theoretical mass (m/z 277.15), with fragmentation patterns confirming the bromine isotope signature .
Physicochemical Properties
4-Bromo-3-(3,4-dimethylphenyl)-1H-pyrazole is a white crystalline solid at room temperature. Key properties include:
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Melting Point: Estimated 120–125°C (extrapolated from similar derivatives) .
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) and insoluble in water .
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LogP: Predicted logP of 3.1 (calculated via ChemDraw), indicating high lipophilicity suitable for membrane penetration .
Stability studies under ambient conditions suggest no significant degradation over 6 months when stored in airtight containers .
Applications in Material Science
Pyrazole derivatives serve as ligands in coordination chemistry. The bromine atom in 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole facilitates oxidative addition reactions with transition metals (e.g., Pd, Cu), making it a candidate for catalytic systems . Preliminary studies suggest utility in:
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Organic Light-Emitting Diodes (OLEDs): As electron-transport layers due to high thermal stability.
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Metal-Organic Frameworks (MOFs): As bridging ligands to construct porous materials for gas storage .
Analytical Methods and Quality Control
Reverse-phase high-performance liquid chromatography (HPLC) is the primary method for purity assessment. Optimal conditions include:
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Column: C18 (150 mm × 4.6 mm, 5 µm).
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Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid.
Table 2: HPLC Parameters for Purity Analysis
Parameter | Value |
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Retention Time | 6.2 min |
Theoretical Plates | >2000 |
Tailing Factor | 1.1 |
Future Research Directions
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Synthesis Optimization: Explore microwave-assisted or flow chemistry approaches to enhance yield .
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Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro.
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Material Applications: Investigate catalytic performance in cross-coupling reactions (e.g., Suzuki-Miyaura).
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